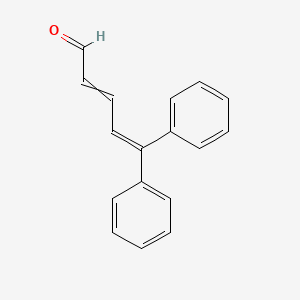

5,5-Diphenylpenta-2,4-dienal

Description

Contextualizing Conjugated Dienal Systems within Modern Synthetic Chemistry

Conjugated systems are characterized by connected p-orbitals with delocalized electrons, a feature that generally enhances molecular stability. wikipedia.org In organic synthesis, conjugated dienes are valuable building blocks. acs.org They are found in a wide array of natural products and bioactive molecules. acs.org The reactivity of conjugated dienals, which possess both a diene and an aldehyde functional group, allows for a diverse range of chemical transformations. These systems can participate in various reactions, including cycloadditions, nucleophilic additions, and transition-metal-catalyzed cross-couplings. clockss.orgconicet.gov.ar The development of methods for synthesizing conjugated dienes with high stereochemical control is an active area of research. google.com

The versatility of conjugated dienals makes them important precursors in the synthesis of complex molecules. For instance, they can be used to construct carbocyclic and heterocyclic frameworks, which are common motifs in pharmaceuticals and natural products. conicet.gov.ar The ability to functionalize different positions along the dienal backbone provides chemists with a powerful tool for building molecular complexity. conicet.gov.ar

Evolution of Research Perspectives on 5,5-Diphenylpenta-2,4-dienal

Initial interest in compounds like this compound was often centered on their synthesis and basic reactivity. For example, early methods might have involved classical condensation reactions. Over time, research has shifted towards more sophisticated applications and the development of novel synthetic methodologies.

A significant advancement has been the use of transition metal catalysis to control the reactivity and selectivity of reactions involving conjugated dienals. For instance, Rh(I)-catalyzed tandem transformations have been developed for the stereocontrolled synthesis of (E,Z)-dienals. google.com Copper-catalyzed successive dehydrogenation has also emerged as a method to produce conjugated dienecarbonyls. nih.gov

Furthermore, research has expanded to explore the unique reactivity imparted by the diphenyl groups in this compound. These bulky substituents can influence the stereochemical outcome of reactions and open up pathways to otherwise inaccessible structures. The compound has been utilized in one-pot transfer hydrogenation and reductive amination reactions. rsc.org

Theoretical Frameworks for Understanding this compound Reactivity

The reactivity of this compound can be understood through several theoretical frameworks, including molecular orbital (MO) theory and computational chemistry. MO theory explains the delocalization of π-electrons across the conjugated system, which influences the molecule's electronic properties and reactivity. wikipedia.org The interaction of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dienal with other reagents dictates the course of many reactions.

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for studying the mechanisms of reactions involving conjugated dienals. conicet.gov.artamuc.edu DFT calculations can provide insights into transition state geometries, activation energies, and reaction pathways. tamuc.eduwhiterose.ac.uk This allows researchers to predict and rationalize the outcomes of reactions, such as the endo/exo selectivity in Diels-Alder reactions or the regioselectivity in nucleophilic additions. tamuc.eduacs.org For example, computational analysis has been used to understand the catalytic effects of molecular iodine in the iso-Nazarov cyclization of conjugated dienals. conicet.gov.ar

These theoretical models are not only crucial for understanding fundamental reactivity but also for designing new catalysts and reaction conditions to achieve desired synthetic transformations with high efficiency and selectivity.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄O |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | (2E,4E)-5,5-diphenylpenta-2,4-dienal |

| CAS Number | 1217-84-1 |

Data sourced from PubChem and other chemical databases. nih.gov

Interactive Data Table: Spectroscopic Data of this compound

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.55 (d, J = 8.0 Hz, 1H), 7.57 – 7.52 (m, 3H), 7.46 – 7.40 (m, 5H), 7.36 – 7.28 (m, 3H), 7.03 (d, J = 11.4 Hz, 1H), 6.45 – 6.36 (m, 1H) |

The provided ¹H NMR data is consistent with the structure of (E)-5,5-diphenylpenta-2,4-dienal. rsc.org

Structure

3D Structure

Properties

CAS No. |

1217-84-1 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

5,5-diphenylpenta-2,4-dienal |

InChI |

InChI=1S/C17H14O/c18-14-8-7-13-17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |

InChI Key |

SVDKSXIMNXVDFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC=CC=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Diphenylpenta 2,4 Dienal and Its Analogues

Classical Retrosynthetic Approaches

Traditional methods for the construction of the 5,5-diphenylpenta-2,4-dienal scaffold primarily rely on well-established condensation and olefination reactions. These methods offer robust and often high-yielding routes to the target dienal system.

Aldol (B89426) Condensation Routes to this compound Scaffolds

The aldol condensation, a cornerstone of carbon-carbon bond formation, provides a direct route to α,β-unsaturated aldehydes and ketones. A specific variation, the Claisen-Schmidt condensation, is particularly well-suited for the synthesis of dienal structures like this compound. This reaction involves the condensation of an aromatic carbonyl compound that lacks α-hydrogens with an aldehyde or ketone that possesses them.

In a typical synthesis of a dienal scaffold, an appropriate enolizable aldehyde or ketone is reacted with a non-enolizable aromatic aldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of a β-hydroxy carbonyl intermediate, which readily undergoes dehydration to yield the conjugated system. The thermodynamic driving force for this dehydration is the formation of a stable, extended conjugated π-system. For the synthesis of a symmetrical dienal like 1,5-diphenyl-1,4-pentadien-3-one, a close analogue of the target molecule, benzaldehyde (B42025) is condensed with acetone (B3395972) in a 2:1 molar ratio.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Benzaldehyde | Acetone | Sodium Hydroxide | Ethanol/Water | 1,5-Diphenyl-1,4-pentadien-3-one |

| Aromatic Aldehyde | Enolizable Aldehyde/Ketone | Base (e.g., NaOH, KOH) | Protic Solvent | α,β-Unsaturated Carbonyl |

Wittig and Related Olefination Strategies for Dienal Formation

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes, including the conjugated double bonds found in dienals. wikipedia.orgnrochemistry.comorganic-chemistry.orgalfa-chemistry.com These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone.

For the synthesis of a dienal, a vinylphosphonium salt or a vinylphosphonate (B8674324) can be used to introduce the second double bond. For instance, the reaction of an α,β-unsaturated aldehyde with a suitable phosphorus ylide can extend the conjugation to form the dienal system. The Horner-Wadsworth-Emmons reaction is often preferred for the synthesis of (E)-alkenes due to its high stereoselectivity. wikipedia.orgnrochemistry.com This is particularly relevant for achieving the desired geometry in the final dienal product. A notable example is the synthesis of penta-2,4-dienenitriles, which are structurally similar to the target dienal, through the olefination of enones with diethyl cyanomethylphosphonate. researchgate.net

| Carbonyl Compound | Olefinating Reagent | Base | Key Features |

| α,β-Unsaturated Aldehyde | Stabilized Phosphorus Ylide | NaH, NaOMe | Forms (E)-alkene with high selectivity. |

| Ketone | Phosphonate Carbanion | Strong base (e.g., n-BuLi) | Can be used with hindered ketones. |

| Enones | Diethyl cyanomethylphosphonate | Not specified | Synthesis of penta-2,4-dienenitriles. researchgate.net |

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer high efficiency, selectivity, and atom economy. These advanced techniques provide novel pathways to complex molecules like this compound.

Rhodium(I)-Catalyzed Tandem Reactions for Stereoselective Dienal Construction

Rhodium(I) complexes have emerged as versatile catalysts for a variety of organic transformations. A notable application in the synthesis of dienals involves a tandem reaction sequence initiated by a propargyl Claisen rearrangement. wikipedia.orgnrochemistry.comnd.edulabxing.com This methodology allows for the stereocontrolled synthesis of (E,Z)-dienals from propargyl vinyl ethers. wikipedia.orgnrochemistry.comnd.edulabxing.com The reaction proceeds through a rhodium(I)-catalyzed rearrangement of the propargyl vinyl ether, followed by a stereoselective hydrogen transfer. The Z-stereochemistry of the first double bond is proposed to arise from a six-membered cyclic intermediate, while the E-stereochemistry of the second double bond results from a subsequent protodemetalation step. wikipedia.orgnrochemistry.comnd.edulabxing.com

| Catalyst | Substrate | Key Transformation | Stereoselectivity |

| Rhodium(I) complex | Propargyl vinyl ether | Tandem propargyl Claisen rearrangement and hydrogen transfer | (E,Z)-dienal |

Copper-Catalyzed Dehydrogenative Desaturation Pathways to Dienals

| Catalyst System | Substrate Type | Key Transformation | Mechanistic Insight |

| Copper(II) acetate/TEMPO | gem-Diesters or Ketones | In situ generation of dienophiles | Radical-based dehydrogenation |

Multicomponent and Cascade Reaction Sequences Employing Dienal Precursors

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing the number of synthetic steps and waste generation. Dienals can serve as valuable precursors in such reaction sequences.

A notable example is the multicomponent diene-transmissive Diels-Alder sequence. In this reaction, a simple dienal condenses with a primary or secondary amine in situ to form a 1-amino- nrochemistry.comdendralene. nih.gov This intermediate then participates as a double diene in a sequence of two Diels-Alder reactions with different dienophiles. nih.gov This process leads to the rapid assembly of complex polycyclic structures, such as 1-aminodecalins, from acyclic precursors. nih.gov This cascade reaction highlights the utility of dienals as building blocks for the efficient synthesis of intricate molecular architectures.

| Reaction Type | Dienal Role | Key Intermediates | Final Product Class |

| Diene-Transmissive Diels-Alder | Precursor | 1-Amino- nrochemistry.comdendralene | 1-Aminodecalins |

Integration of Grignard Reactions in the Synthesis of Related Diarylpentenones

Grignard reactions are a cornerstone in the formation of carbon-carbon bonds and have been effectively utilized in the synthesis of precursors to this compound and its analogues. A common strategy involves the addition of an arylmagnesium halide to a suitable electrophile to construct the diaryl-substituted carbon skeleton.

A representative approach to a precursor of this compound starts with ethyl levulinate, a γ-ketoester. To prevent the highly reactive Grignard reagent from attacking the ketone, the keto group is first protected as an acetal (B89532), typically using ethylene (B1197577) glycol. This protection strategy is crucial for the regioselectivity of the subsequent Grignard reaction. The protected intermediate then reacts with phenylmagnesium bromide, which is prepared in situ from bromobenzene (B47551) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The Grignard reagent selectively adds to the ester functionality to form a tertiary alcohol. Subsequent acidic workup serves a dual purpose: it protonates the alkoxide to yield the alcohol and removes the acetal protecting group to regenerate the ketone. The resulting intermediate can then be further manipulated to yield the target dienal.

The following table summarizes the key steps and intermediates in a typical Grignard-based synthesis of a diarylpentenone precursor.

| Step | Reactants | Reagents and Conditions | Product |

| 1. Protection | Ethyl levulinate, Ethylene glycol | p-Toluenesulfonic acid (catalyst), Toluene, Dean-Stark trap | Ethyl 4,4-(ethylenedioxy)pentanoate |

| 2. Grignard Reaction | Ethyl 4,4-(ethylenedioxy)pentanoate, Phenylmagnesium bromide | Tetrahydrofuran (THF), reflux | 1,1-Diphenyl-4,4-(ethylenedioxy)pentan-1-ol |

| 3. Deprotection | 1,1-Diphenyl-4,4-(ethylenedioxy)pentan-1-ol | Aqueous acid (e.g., HCl) | 5,5-Diphenyl-5-hydroxypentan-2-one |

This synthetic route highlights the strategic use of protecting groups in conjunction with the powerful bond-forming capabilities of Grignard reagents to construct complex acyclic molecules. The choice of the Grignard reagent can be varied to introduce different aryl groups at the 5-position, thus providing a route to a range of diarylpentenone analogues.

Claisen-Schmidt Condensation and Diversification Strategies

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of α,β-unsaturated ketones and aldehydes. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. nih.gov It is a type of crossed aldol condensation. nih.gov The reaction proceeds via an enolate intermediate, which attacks the carbonyl group of the other reactant. The resulting β-hydroxy carbonyl compound readily dehydrates to form the conjugated system.

In the context of this compound analogues, the Claisen-Schmidt condensation offers a versatile platform for diversification. For instance, the synthesis of dibenzylideneacetone, a symmetrical diarylpentadienone, is a classic example of this reaction. nih.gov In this preparation, two equivalents of benzaldehyde react with one equivalent of acetone in the presence of a base, typically sodium hydroxide. nih.gov

This methodology can be adapted to synthesize a variety of analogues by employing different substituted benzaldehydes and ketones. This allows for the introduction of a wide range of functional groups on the aromatic rings, which can be useful for tuning the electronic and steric properties of the final compound. The reaction conditions can also be optimized, for example, by performing the reaction under solvent-free conditions, which can lead to quantitative yields and is environmentally more benign.

The table below illustrates the diversification of diarylpentenone analogues through the Claisen-Schmidt condensation using various substituted benzaldehydes.

| Entry | Ketone | Aldehyde | Base | Product | Yield (%) |

| 1 | Acetone | Benzaldehyde (2 eq.) | NaOH | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | 95 |

| 2 | Acetone | 4-Chlorobenzaldehyde (2 eq.) | NaOH | (1E,4E)-1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one | 92 |

| 3 | Acetone | 4-Methoxybenzaldehyde (2 eq.) | NaOH | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | 90 |

| 4 | Cyclopentanone | Benzaldehyde (2 eq.) | NaOH | 2,5-Bis(E)-benzylidenecyclopentan-1-one | 98 |

The high yields and the broad scope of compatible functional groups make the Claisen-Schmidt condensation a powerful tool for generating a library of 5,5-diarylpentadienone analogues, which can then be further converted to the corresponding dienals.

One-Pot Synthetic Protocols for Dienal Synthesis

One such strategy involves the in-situ generation of a reactive intermediate that can undergo a series of transformations within the same reaction vessel to afford the final product. For the synthesis of polyenals, a one-pot procedure has been developed that utilizes ω-halogeno polyenals as key intermediates. rsc.org For example, 5-bromopenta-2,4-dienal can be transformed into homologous ω-bromo polyenals. rsc.org These intermediates can then undergo a bromine-lithium exchange, followed by condensation with a carbonyl compound to yield various conjugated polyenals in good yields. rsc.org

While a specific one-pot protocol for the direct synthesis of this compound is not extensively documented in the readily available literature, the principles of one-pot synthesis can be applied. A hypothetical one-pot synthesis could involve the sequential addition of reagents to a single reaction vessel. For example, a one-pot process could be envisioned starting from a suitable precursor, where a condensation reaction is followed by an elimination or rearrangement in the same pot to generate the dienal structure.

The following table outlines a conceptual one-pot synthesis of a generic polyenal, illustrating the sequence of reactions that could be adapted for the synthesis of this compound analogues.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | In-situ generation of nucleophile | ω-Bromo polyenal, n-Butyllithium | ω-Lithio polyenal |

| 2 | Condensation | Carbonyl compound (e.g., aldehyde or ketone) | Polyenylic alcohol |

| 3 | Elimination/Rearrangement | Acid or base catalyst | Polyenal |

The successful implementation of such a one-pot protocol would represent a significant improvement in the synthetic efficiency for this class of compounds, making them more accessible for further investigation and application.

Investigations into Reaction Mechanisms and Transformative Pathways of 5,5 Diphenylpenta 2,4 Dienal

Electrophilic Addition Chemistry of the Conjugated Diene System

Conjugated dienes exhibit distinct reactivity patterns in electrophilic additions compared to simple alkenes, primarily due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgpressbooks.pub This intermediate allows for the formation of both 1,2- and 1,4-addition products. libretexts.org The reaction of an electrophile, such as a hydrogen halide (HX), with a conjugated diene begins with the protonation of one of the double bonds to yield the most stable possible carbocation. libretexts.org

In the case of 5,5-Diphenylpenta-2,4-dienal, the initial electrophilic attack (e.g., by H⁺ from HBr) can occur at either C2 or C4 of the pentadienal chain. Protonation at C2 would lead to a carbocation at C3, which is not resonance-stabilized by the phenyl groups. However, protonation at C4 generates a highly stabilized allylic carbocation with the positive charge delocalized between C3 and, significantly, C5.

The carbocation at C5 is a tertiary benzylic cation, exceptionally stabilized by resonance delocalization across both phenyl rings. This makes protonation at C4 the overwhelmingly favored initial step. The subsequent nucleophilic attack by the halide ion (X⁻) can occur at either of the carbons bearing the partial positive charge (C3 or C5), leading to two potential regioisomeric products: the 1,2-adduct and the 1,4-adduct.

The ratio of these products is often dependent on reaction conditions. youtube.comyoutube.com

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest. youtube.com This is typically the 1,2-adduct, as the nucleophile attacks the carbon that bears the greater positive charge in the resonance hybrid of the carbocation intermediate.

Thermodynamic Control: At higher temperatures, the reaction is reversible and under thermodynamic control. The major product is the most stable one. youtube.com For this compound, the 1,4-adduct would likely result in a more substituted and stable internal alkene, potentially making it the thermodynamic product.

| Product Type | Structure Name | Controlling Conditions | Rationale |

|---|---|---|---|

| 1,2-Adduct | 4-Halo-5,5-diphenylpent-2-enal | Kinetic (Low Temperature) | Faster formation due to nucleophilic attack at the more substituted C5 position of the allylic cation. |

| 1,4-Adduct | 2-Halo-5,5-diphenylpent-3-enal | Thermodynamic (High Temperature) | Greater thermodynamic stability, often due to the formation of a more substituted internal double bond. |

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the regioselectivity of chemical reactions. ucsb.edu In an electrophilic addition, the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. ucsb.edu The preferred site of attack corresponds to the atom in the diene with the largest orbital coefficient in the HOMO.

For this compound, the electron density distribution in the HOMO is influenced by two opposing factors:

The Aldehyde Group (-CHO): As an electron-withdrawing group, it decreases the electron density across the conjugated system, particularly at C2 and C4.

The Phenyl Groups (-Ph): These groups at C5 can donate electron density into the diene system through resonance, increasing the electron density, especially at C3 and C5.

A detailed computational analysis would be required to precisely determine the HOMO coefficients. However, it is predicted that the resonance effect of the two phenyl groups at C5 would significantly increase the magnitude of the HOMO coefficient at this position, making C4 the most likely site for initial protonation to generate the highly stabilized tertiary benzylic carbocation at C5.

Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is central to many transformative pathways for this compound.

Reductive Transformations: The aldehyde group of this compound can be readily reduced to a primary alcohol, 5,5-Diphenylpenta-2,4-dien-1-ol. This transformation is typically achieved using standard hydride reducing agents. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose, selectively reducing aldehydes and ketones without affecting the carbon-carbon double bonds of the diene system. nih.govncert.nic.in

Reductive Amination: Reductive amination is a powerful method for converting aldehydes into amines. wikipedia.org This process involves two key steps: the formation of an imine intermediate, followed by its reduction. scienceinfo.comchemistrysteps.com

Imine Formation: The reaction is initiated by the nucleophilic attack of a primary amine (R-NH₂) on the electrophilic carbonyl carbon of the aldehyde. This is typically performed under mildly acidic conditions, which catalyze the dehydration of the initial hemiaminal intermediate to form a C=N double bond, known as an imine (or Schiff base). scienceinfo.com

Reduction: The imine is then reduced to the corresponding secondary amine. For a one-pot reaction, a selective reducing agent is required that reduces the imine but not the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a widely used reagent for this purpose because it is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) in the presence of the carbonyl group. scienceinfo.commasterorganicchemistry.com

| Transformation | Product | Typical Reagents |

|---|---|---|

| Reduction | 5,5-Diphenylpenta-2,4-dien-1-ol | Sodium borohydride (NaBH₄) |

| Reductive Amination | N-Alkyl-5,5-diphenylpenta-2,4-dien-1-amine | Primary amine (R-NH₂), Sodium cyanoborohydride (NaBH₃CN), mild acid |

Pericyclic Reactions Involving this compound

The conjugated diene system of this compound makes it a suitable component for pericyclic reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgencyclopedia.pub It is a concerted reaction, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org

When this compound acts as the diene component, its reactivity and the structure of the resulting cyclohexene derivative are governed by electronic and steric factors.

Regioselectivity: When an unsymmetrical dienophile is used, the regioselectivity of the reaction—the orientation of the dienophile relative to the diene—must be considered. The outcome can be predicted by considering the electronic properties of the reactants. The most electron-rich carbon of one component will preferentially bond to the most electron-poor carbon of the other. chemistrysteps.com

Due to the electron-withdrawing aldehyde group, this compound is an electron-deficient diene. Therefore, it will react most efficiently with electron-rich dienophiles (an "inverse-electron-demand" Diels-Alder reaction). The regioselectivity can be predicted by drawing the resonance structures to identify the atoms with the greatest partial positive and negative charges and aligning them favorably. masterorganicchemistry.com

| Dienophile Type | Substituent (Z) | Predicted Major Regioisomer |

|---|---|---|

| Electron-Rich | Electron-Donating Group (e.g., -OR, -NR₂) | "Ortho" or "Meta" type adducts, depending on the specific alignment of partial charges. |

| Electron-Poor | Electron-Withdrawing Group (e.g., -CN, -CO₂R) | Slower reaction; regioselectivity is less predictable without FMO analysis. |

Stereochemical Outcome: The Diels-Alder reaction is highly stereospecific. The stereochemistry of the dienophile is retained in the product; a cis-dienophile will form a cis-substituted cyclohexene, and a trans-dienophile will form a trans-substituted product. libretexts.orglibretexts.org

Furthermore, when cyclic products are formed, there is often a preference for the endo product over the exo product. This is known as the Alder Endo Rule , which states that the substituents on the dienophile (especially electron-withdrawing groups) preferentially orient themselves towards the developing pi-system of the diene in the transition state. libretexts.org This orientation is stabilized by secondary orbital interactions.

However, for this compound, the two bulky phenyl groups at the C5 position introduce significant steric hindrance. This steric bulk could disfavor the approach of the dienophile required to achieve the endo transition state, potentially leading to the formation of the sterically less-hindered exo product as the major isomer. The final stereochemical outcome would be a balance between the electronically favored endo pathway and the sterically favored exo pathway.

Photochemical [2+2] Cycloaddition Pathways

Photochemical cycloadditions represent a powerful method for constructing complex molecular architectures from simpler precursors, often proceeding under mild conditions. nih.gov In the context of conjugated systems like this compound, [2+2] photocycloaddition is a key reaction pathway. This process is typically initiated by the absorption of light, which excites the molecule to a higher electronic state.

The reaction can proceed via different mechanisms, including triplet energy transfer or photoinduced electron transfer (PET). nih.gov In a triplet energy transfer mechanism, a photosensitizer absorbs light and transfers its energy to the dienal, promoting it to an excited triplet state. This excited molecule can then react with another ground-state molecule or a different alkene to form a cyclobutane ring. The regioselectivity and stereoselectivity of these reactions are influenced by the stability of the diradical intermediates formed during the process. nih.gov For α,β-unsaturated carbonyl compounds, the reaction often involves the C=C double bond, leading to the formation of a four-membered ring. The specific pathway and product distribution can be highly dependent on the substituents present on the reacting molecules. nih.gov

| Reaction Type | Initiation | Key Intermediate | Potential Outcome |

| Photochemical [2+2] Cycloaddition | UV Light (hν) / Photosensitizer | Excited Triplet State / Diradical | Formation of cyclobutane derivatives |

| Dimerization | UV Light (hν) | Excited State of Dienal | Head-to-head or head-to-tail dimers |

| Cross-Cycloaddition | UV Light (hν) + Alkene | Diradical Intermediate | Substituted cyclobutane ring |

Electrocyclization Reactions and Intermediates

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. wikipedia.orgmasterorganicchemistry.com For this compound, the conjugated pentadienyl system is primed for such transformations, most notably the Nazarov cyclization.

The classical Nazarov cyclization involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. wikipedia.orgresearchgate.netwikipedia.orgmdpi.com Although this compound is a dienal, it can be considered an analogue of a divinyl ketone. The reaction is initiated by the activation of the carbonyl group by a Lewis or Brønsted acid, which generates a pentadienyl cation. nih.gov This cation then undergoes a thermally allowed 4π conrotatory ring closure, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation intermediate. wikipedia.org Subsequent elimination of a proton and tautomerization yields the final cyclopentenone product. The stereochemistry of the product is a direct consequence of the conrotatory motion during the ring-closing step. nih.gov

| Step | Description | Intermediate |

| 1. Activation | Protonation or coordination of a Lewis acid to the carbonyl oxygen. | Oxonium ion |

| 2. Cation Formation | Generation of a pentadienyl cation. | Pentadienyl cation |

| 3. Electrocyclization | 4π conrotatory ring closure. | Oxyallyl cation |

| 4. Elimination/Tautomerization | Loss of a proton to form an enol, which tautomerizes to the ketone. | Enol / Cyclopentenone |

Radical-Mediated Reaction Pathways

Radical-mediated reactions offer alternative pathways for the transformation of organic molecules. For conjugated systems like this compound, these pathways can lead to unique products not accessible through ionic mechanisms.

Mechanistic Insights into Successive Dehydrogenation via Radical Intermediates

Successive dehydrogenation of polyenes can occur through radical-mediated pathways, leading to the formation of more highly unsaturated systems. This process typically involves the abstraction of a hydrogen atom by a radical initiator to form a resonance-stabilized allylic or pentadienylic radical.

The mechanism proceeds as follows:

Initiation: A radical initiator (e.g., from a peroxide or via photolysis) abstracts a hydrogen atom from an allylic position on the pentadienal chain. This step is favored due to the formation of a resonance-stabilized radical.

Propagation: The resulting radical can then undergo a series of steps. One possibility is the reaction with an oxidizing agent or another radical, leading to the formation of a new double bond and the regeneration of a radical species to continue the chain reaction.

Termination: The reaction ceases when two radicals combine or through disproportionation.

The stability of the intermediate radical is crucial. In the case of this compound, the presence of the two phenyl groups at the C5 position provides significant resonance stabilization to any radical formed at or near this position, potentially facilitating the dehydrogenation process.

Intramolecular Rearrangements and Cyclizations

Beyond intermolecular reactions, this compound can undergo various intramolecular transformations, leading to cyclic structures and rearranged products.

Non-Catalytic Intramolecular Redox Reactions in Superheated Fluids

Reactions in superheated fluids, such as water at high temperatures and pressures, can facilitate unique chemical transformations without the need for catalysts. These conditions can promote intramolecular redox reactions where one part of the molecule is oxidized while another is reduced. For an aldehyde like this compound, the aldehyde group could potentially be reduced to an alcohol, while a portion of the carbon backbone is oxidized. The specific products would depend heavily on the exact temperature, pressure, and reaction time, as these parameters influence the properties of the superheated fluid and the reaction kinetics.

Interrupted Nazarov Reaction Applications and Mechanisms

The standard Nazarov cyclization concludes with an elimination step. However, the oxyallyl cation intermediate can be trapped by various nucleophiles in a process known as an "interrupted" Nazarov reaction. researchgate.netwikipedia.org This powerful variation allows for the synthesis of highly functionalized and stereochemically rich five-membered rings. nih.gov

The mechanism begins identically to the standard Nazarov cyclization, with the formation of the key pentadienyl cation and subsequent electrocyclization to an oxyallyl cation. nih.gov At this stage, instead of elimination, an external or internal nucleophile can attack one of the termini of the oxyallyl cation. The choice of nucleophile and the reaction conditions can be tuned to achieve high levels of diastereoselectivity. nih.gov For a substrate like this compound, this could allow for the introduction of a variety of functional groups onto the newly formed cyclopentane ring, significantly increasing the molecular complexity in a single step.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium catalysis offers a powerful toolkit for the construction of complex molecular architectures from unsaturated precursors. In the context of diaryl-substituted dienal systems, these reactions can lead to the formation of intricate carbocyclic and heterocyclic frameworks through carefully orchestrated reaction cascades.

Heck Reaction and Palladium-Catalyzed Domino Cyclization-Allylation

While direct studies on this compound are limited, research on the closely related cumulene, 2-methyl-5,5'-diphenyl-penta-2,3,4-trienal, provides significant insights into potential palladium-catalyzed transformations. These investigations have explored both Heck-type reactions and domino cyclization-allylation pathways, revealing unique reactivity patterns. clockss.org

In one study, the Heck reaction of this cumulene derivative with aryl iodide was investigated. clockss.org The expected outcome was the insertion of the arylpalladium species into the C2-C3 double bond conjugated to the carbonyl group. However, the reaction unexpectedly yielded a 2,3-diaryl indene derivative. This result is rationalized by a domino process wherein the arylpalladium species selectively inserts at the more distant C3-C4 double bond. This is followed by a C-H activation event with one of the neighboring phenyl groups, leading to the formation of a palladacycle intermediate which then proceeds to the final indene product. clockss.org

Furthermore, a palladium(II)-catalyzed domino cyclization-allylation reaction was developed for the cumulene alkoxide, generated in situ. The addition of a Grignard reagent to the cumulene, followed by the introduction of a palladium catalyst and an allyl bromide, resulted in the formation of a tetrasubstituted furan. clockss.org The yield of this transformation was found to be dependent on the catalyst loading. clockss.org

| Entry | Catalyst | Catalyst Loading (mol%) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | 5 | Tetrasubstituted Furan | 38 |

| 2 | Pd(OAc)₂ | 10 | Tetrasubstituted Furan | 42 |

Oxidative C-N Coupling Reactions in Heterocycle Synthesis

Oxidative C-N coupling reactions are a prominent strategy for the synthesis of nitrogen-containing heterocycles. These methods often involve the use of a metal catalyst and an oxidant to facilitate the formation of a carbon-nitrogen bond. While this represents a major area of research in organic synthesis, specific studies detailing the application of oxidative C-N coupling reactions to this compound for the purpose of heterocycle synthesis were not prominent in the surveyed scientific literature.

Advanced Spectroscopic Characterization and Computational Studies of 5,5 Diphenylpenta 2,4 Dienal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5,5-diphenylpenta-2,4-dienal, providing unambiguous evidence of its atomic connectivity and stereochemistry.

In ¹H NMR spectroscopy, the aldehydic proton provides a highly characteristic signal. It appears as a doublet significantly downfield at approximately δ 9.55 ppm with a coupling constant (J) of 8.0 Hz. smolecule.com This distinct chemical shift is attributed to the strong deshielding effect of the carbonyl group. The aromatic protons of the two phenyl rings typically resonate in a complex multiplet pattern between δ 7.28 and δ 7.57 ppm. smolecule.com The vinyl protons along the pentadienal chain give rise to signals that confirm the extended conjugation of the system.

¹³C NMR spectroscopy complements the proton data by identifying the unique carbon environments within the molecule. The carbonyl carbon of the aldehyde is characteristically found in the deshielded region of the spectrum, typically between 190 and 200 ppm. smolecule.com This downfield shift is typical for α,β-unsaturated aldehydes.

For definitive stereochemical assignment, particularly concerning the geometry of the double bonds (e.g., E,E), two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY experiments detect through-space correlations between protons that are in close spatial proximity, allowing for the confirmation of the geometric isomers.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic | ~9.55 | Doublet | ~8.0 |

| Aromatic | ~7.28 - 7.57 | Multiplet | - |

Mass Spectrometry (MS) and Chromatographic Coupling Techniques (GC-MS, HPLC-MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. When subjected to electron impact (EI) ionization, the molecule produces a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 234, which corresponds to its molecular weight. smolecule.com

The fragmentation of this compound is influenced by the stability of the resulting carbocations. A prominent fragmentation pathway involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a phenyl radical (C₆H₅•, mass 77). This results in a significant fragment ion at m/z 157 ([M-Ph]⁺), which is stabilized by the remaining conjugated system. smolecule.com

Coupling chromatography with mass spectrometry, such as in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is essential for the analysis of complex mixtures and the assessment of compound purity. Gas chromatography separates volatile compounds, while the mass spectrometer provides structural information for each separated component. This hyphenated technique is crucial for identifying this compound in reaction mixtures and verifying its purity.

| Assignment | m/z |

|---|---|

| Molecular Ion [M]⁺ | 234 |

| Fragment [M-Ph]⁺ | 157 |

Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Vibrational and electronic spectroscopies provide further insight into the functional groups and the conjugated π-electron system of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups. The most diagnostic absorption is the carbonyl (C=O) stretching vibration, which appears at approximately 1705 cm⁻¹. smolecule.com This frequency is lower than that of a typical saturated aldehyde (around 1730 cm⁻¹) due to the extended π-conjugation, which delocalizes electron density and weakens the C=O double bond. smolecule.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The extensive π-conjugation in this compound, encompassing the two phenyl rings, two carbon-carbon double bonds, and the carbonyl group, gives rise to strong absorption in the UV-Vis region. These absorptions are primarily due to π → π* transitions. Analogous highly conjugated systems typically exhibit multiple absorption bands. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths.

| Spectroscopic Technique | Feature | Value |

|---|---|---|

| FTIR | Carbonyl (C=O) Stretch | ~1705 cm⁻¹ |

| UV-Vis | Electronic Transition (π → π*) | Strong absorption expected |

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations provide a theoretical framework for understanding the experimental data and predicting the reactivity of this compound.

Density Functional Theory (DFT) is a computational method used to determine the molecule's most stable three-dimensional structure (ground state geometry) and its energy. For conjugated systems like this compound, steric hindrance between the two phenyl groups at the C5 position forces them to adopt a non-coplanar orientation relative to the pentadienal chain. DFT calculations can predict the optimal dihedral angles that balance steric repulsion and conjugative stabilization. These calculations are also used to determine bond lengths and angles, which can be compared with experimental data if available.

Time-Dependent Density Functional Theory (TD-DFT) is a computational tool used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum. This allows for the assignment of the experimentally observed absorption bands to specific electronic transitions (e.g., π → π*), providing a deeper understanding of the molecule's electronic structure.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the electronic chemical potential (-χ). This index measures the propensity of a species to accept electrons.

These descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing significant insights into its chemical reactivity. researchgate.net This technique is instrumental in predicting the sites susceptible to electrophilic and nucleophilic attacks. mdpi.comnih.govresearchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. This color-coding allows for the straightforward identification of electron-rich and electron-poor regions within the molecule.

The interpretation of the MEP map is based on a standardized color spectrum. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are therefore favorable sites for electrophilic attack. researchgate.net Conversely, areas with positive electrostatic potential, represented by shades of blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.netresearchgate.net Green areas on the map denote regions of neutral or near-zero potential. researchgate.netresearchgate.netresearchgate.net

| Color | Electrostatic Potential | Associated Reactivity |

|---|---|---|

| Red | Most Negative | High propensity for Electrophilic Attack |

| Yellow/Orange | Intermediate Negative | Moderate propensity for Electrophilic Attack |

| Green | Neutral (Zero Potential) | Low Reactivity |

| Blue | Positive | High propensity for Nucleophilic Attack |

For this compound, the MEP map would highlight specific reactive centers based on its distinct structural features, which include a conjugated dienal system and two phenyl groups. The distribution of electrostatic potential across the molecule dictates its reactivity towards various reagents.

The primary site for electrophilic attack is predicted to be the oxygen atom of the carbonyl group. Due to its high electronegativity and the presence of lone pairs of electrons, this oxygen atom represents a region of high electron density, which would be visualized as a red or deep red area on the MEP map. This negative potential makes it a prime target for protons and other electrophiles.

Conversely, the principal site for nucleophilic attack is the carbon atom of the carbonyl group. The polarization of the carbon-oxygen double bond results in a significant partial positive charge on the carbonyl carbon, rendering it electron-deficient. This region would be depicted as a distinct blue area on the MEP map, indicating its susceptibility to attack by nucleophiles. Additionally, the hydrogen atoms attached to the carbon framework, particularly those on the phenyl rings, would also exhibit positive electrostatic potential. nih.govajchem-a.com

The conjugated π-system of the diene and the aromatic phenyl rings would display intermediate electrostatic potentials. While generally electron-rich, the delocalization of π-electrons across the conjugated system creates a more nuanced potential surface compared to the highly polarized carbonyl group.

| Predicted Reactive Site | Type of Attack | Reasoning | Expected MEP Color |

|---|---|---|---|

| Carbonyl Oxygen Atom | Electrophilic Attack | High electron density due to electronegativity and lone pairs. | Red |

| Carbonyl Carbon Atom | Nucleophilic Attack | Electron-deficient due to polarization of the C=O bond. | Blue |

| Conjugated Diene System (C=C bonds) | Electrophilic Attack | Electron-rich π-electron cloud. | Yellow/Green |

| Phenyl Rings | Electrophilic Attack | Aromatic π-system provides regions of electron density. | Yellow/Green |

| Hydrogen Atoms | Nucleophilic Attack | Exhibit positive electrostatic potential. | Light Blue |

Derivatization Strategies and Strategic Utility of 5,5 Diphenylpenta 2,4 Dienal in Complex Molecule Synthesis

Synthetic Routes to Polyenone Derivatives Incorporating the Dienal Scaffold

The extension of the conjugated system of 5,5-diphenylpenta-2,4-dienal is a key strategy for the synthesis of more complex polyenone structures. Olefination reactions, particularly those that afford stereocontrol, are paramount for this purpose. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for converting aldehydes into alkenes, typically with a high degree of E-selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the use of a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig reagent counterpart, allowing for reaction with a broad range of aldehydes under mild conditions. wikipedia.orgyoutube.com

The general mechanism for the HWE reaction involves the deprotonation of an alkylphosphonate to form a phosphonate (B1237965) carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde carbonyl of a substrate like this compound. The resulting intermediate forms an oxaphosphetane, which subsequently collapses to yield the alkene and a water-soluble phosphate byproduct, simplifying purification. nrochemistry.comyoutube.com By choosing a phosphonate reagent that contains a ketone or ester group, the dienal scaffold of this compound can be elaborated into a conjugated trienone or a related polyenone system.

| Reagent Type | Reaction Name | Typical Product | Selectivity |

| Phosphonate Carbanion | Horner-Wadsworth-Emmons | Alkene | Predominantly (E)-isomer wikipedia.orgorganic-chemistry.org |

| Phosphonium Ylide | Wittig Reaction | Alkene | (Z)- or (E)-isomer depending on ylide stability |

While this compound itself is not a direct precursor to the natural product Lignarenone B, its structural analogue, (2E,4E)-5-phenylpenta-2,4-dienal, serves as a key intermediate in a streamlined synthesis of this alarm pheromone. nih.govresearchgate.net Lignarenone B, isolated from the Mediterranean mollusk Scaphander lignarius, is a phenyl-conjugated trienone. nih.govacs.org

A facile, two-step synthesis of Lignarenone B has been developed that highlights the utility of the pentadienal scaffold. nih.gov This process involves the copper-catalyzed successive dehydrogenation of 5-phenyl-1-pentanol to produce (2E,4E)-5-phenylpenta-2,4-dienal. This dienal is then subjected to a subsequent Wittig olefination to install the final double bond and complete the trienone structure of Lignarenone B. nih.gov An earlier total synthesis also utilized a related precursor, 5-phenyl-2,4-pentadienoic acid, which was converted to the target molecule. acs.org

Given this established synthetic route, this compound represents a valuable starting material for the synthesis of novel, diarylated analogues of Lignarenone B. By applying similar olefination methodologies, such as the Wittig or Horner-Wadsworth-Emmons reaction, the this compound scaffold could be readily extended to form complex polyenones with potential applications as chemical probes or materials.

Heterocyclic Compound Formation via this compound Transformations

The dienal functionality of this compound provides a versatile entry point for the synthesis of various heterocyclic compounds through cyclization reactions.

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine and its derivatives is a fundamental and widely used method for the synthesis of 2-pyrazolines. revistabionatura.orgnih.gov These can subsequently be oxidized to the corresponding aromatic pyrazoles. organic-chemistry.org This cyclocondensation reaction is a robust method for constructing the five-membered pyrazoline ring. researchgate.net

In the context of this compound, the reaction would proceed via a nucleophilic attack of the hydrazine on the aldehyde carbonyl, followed by an intramolecular Michael-type addition to the conjugated system to form the heterocyclic ring. researchgate.net

Proposed Synthesis of a Pyrazoline Derivative:

Nucleophilic Addition: Hydrazine hydrate reacts with the aldehyde group of this compound to form a hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, attacking the β-carbon of the conjugated system, leading to the formation of the five-membered pyrazoline ring.

The expected product from this reaction would be 3-(2,2-diphenylvinyl)-2-pyrazoline. This intermediate can then be aromatized to the corresponding pyrazole, 3-(2,2-diphenylvinyl)-1H-pyrazole, using a suitable oxidizing agent. This strategy allows for the direct conversion of the dienal scaffold into a valuable heterocyclic system present in many medicinally important compounds. revistabionatura.orgnih.gov

The synthesis of fused five-membered ring systems from dienal precursors can be achieved through various acid-promoted cyclization strategies. The Nazarov cyclization is a powerful method for constructing cyclopentenones via a 4π-electrocyclic ring closure of a pentadienyl cation. nih.govwikipedia.org This reaction is classically initiated by the activation of a divinyl ketone with a Lewis or Brønsted acid. wikipedia.org

For this compound, a Nazarov-type cyclization could be envisioned for a derivative. For instance, the addition of a vinyl nucleophile (e.g., vinylmagnesium bromide) to the aldehyde would generate a divinyl carbinol. Subsequent acid-catalyzed ionization of this alcohol would form the necessary pentadienyl cation. This cation, featuring the two phenyl groups at the terminal position, could then undergo the 4π conrotatory electrocyclization to form a cyclopentenyl cation, which upon workup would yield a cyclopentenone derivative. nih.govmdpi.comnih.gov While this does not directly yield a cyclopenta[b]furan, it demonstrates a plausible pathway for forming a five-membered carbocyclic ring fused to the existing molecular framework.

Preparation of Nitrogen-Containing Derivatives: Amines and Zincke Aldehyde Analogues

The aldehyde functionality of this compound is a key site for the introduction of nitrogen-containing groups. Reductive amination is a direct and efficient method for converting aldehydes into primary, secondary, or tertiary amines. This reaction typically proceeds in two steps: the formation of an imine or enamine intermediate via the reaction of the aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine.

Zincke aldehydes, formally known as 5-amino-2,4-pentadienals, are a class of donor-acceptor dienes. They are classically synthesized via the Zincke reaction, which involves the ring-opening of a pyridinium salt (a Zincke salt) with a secondary amine. organic-chemistry.org While this compound is not a Zincke aldehyde itself, it serves as a precursor to structural analogues. By employing reductive amination, the aldehyde group can be converted into an amino group, yielding a 5,5-diphenyl-substituted 1-aminopenta-2,4-diene. This transformation provides access to nitrogen-containing derivatives that share the conjugated dienamine structure characteristic of Zincke aldehydes.

Stereoselective Synthesis and Chiral Induction in Reactions of this compound

The creation of stereogenic centers in a controlled manner is a central goal of modern organic synthesis. The structure of this compound offers several opportunities for stereoselective transformations.

Nucleophilic addition to the aldehyde carbonyl can generate a new stereocenter. By using chiral reagents or catalysts, this addition can be rendered enantioselective. Similarly, conjugate addition (Michael addition) to the dienyl system can create one or more stereocenters. The stereochemical outcome of these reactions can be controlled through the use of chiral auxiliaries, which are chiral groups temporarily attached to the substrate or reagent to direct the approach of the reactants. nih.govwikipedia.orgresearchgate.net

Strategies for Chiral Induction:

Chiral Auxiliaries: An achiral substrate can be reacted with a chiral auxiliary to form a new compound that can then undergo diastereoselective reactions. ddugu.ac.indu.ac.in For example, a chiral amine could be used in a reductive amination reaction, where the chirality of the amine directs the stereochemical outcome of the reduction step.

Chiral Catalysts: A small amount of a chiral catalyst can be used to generate a chiral product from achiral starting materials. This approach is highly efficient and is a cornerstone of asymmetric synthesis.

Substrate Control: In some cases, existing stereocenters in a molecule can influence the stereochemistry of newly formed centers.

Strategies for Asymmetric Transformations

While specific documented examples of asymmetric transformations directly involving this compound are not extensively reported in readily available literature, the broader class of 2,4-dienals, to which it belongs, has been a fertile ground for the development of powerful asymmetric catalytic methods. These strategies can be extrapolated to predict and devise enantioselective reactions for this compound.

One of the most prominent strategies involves organocatalytic asymmetric Diels-Alder reactions. kaist.ac.krnih.gov Chiral aminocatalysts, in conjunction with chiral isothiourea catalysts or Brønsted acids, can promote highly enantio- and diastereoselective [4+2] cycloadditions between 2,4-dienals and various dienophiles, such as α,β-unsaturated esters. kaist.ac.krresearchgate.net This dual activation approach proceeds through the formation of a chiral trienamine intermediate from the dienal, which then reacts with an activated dienophile. kaist.ac.krnih.gov The variation of catalyst configurations and the geometry of the reactants allows for the stereodivergent synthesis of multiple stereoisomers of the resulting cyclohexene derivatives. researchgate.net

Table 1: Key Asymmetric Transformations Applicable to 2,4-Dienals

| Reaction Type | Catalyst System | Key Intermediate | Potential Product |

| Diels-Alder Reaction | Chiral Amine + Chiral Isothiourea/Brønsted Acid | Chiral Trienamine | Functionalized Cyclohexenes |

| Remote Aziridination | Chiral Amine | Vinylogous Iminium-ion/Dienamine | Enantioenriched Aziridines |

This powerful strategy allows for the construction of densely functionalized six-membered rings with multiple stereocenters, achieving high diastereomeric ratios (up to >25:1 dr) and excellent enantiomeric excesses (up to >99% ee). researchgate.net

Organocatalytic Approaches to Enantioselective Remote Functionalization

A significant advancement in the chemistry of 2,4-dienals is the development of organocatalytic methods for enantioselective remote functionalization. This approach circumvents the challenge of directing reactivity to positions beyond the immediate vicinity of the activating group.

A prime example is the highly regio- and stereoselective remote aziridination of 2,4-dienals. rsc.org This transformation is based on a vinylogous iminium-ion–dienamine catalytic cascade reaction. rsc.org A chiral amine catalyst activates the dienal to form a vinylogous iminium ion, which directs the nucleophilic attack of an aziridinating agent to the terminal double bond (the γ,δ-position). This is followed by the formation of a dienamine intermediate which facilitates the ring-closing step to furnish the enantioenriched aziridine. rsc.org This methodology has also been extended to include the enantioselective 1,6-addition of thiols. rsc.org

These organocatalytic cascade reactions represent a sophisticated strategy for achieving high levels of stereocontrol in the formation of complex acyclic structures from simple dienal precursors. pkusz.edu.cn

This compound as a Synthon for Advanced Organic Materials Research

The unique structural features of this compound, particularly its extended conjugation and the presence of two phenyl groups, make it an intriguing candidate as a synthon for the development of advanced organic materials with specific optical or electronic properties. smolecule.com While extensive dedicated research in this area is still emerging, the foundational chemistry of conjugated systems suggests significant potential.

Derivatives of this compound could be incorporated into polymers to create functional materials. mdpi.com The conjugated diene system can act as a monomer or a comonomer in polymerization reactions, leading to polymers with extended π-systems. Such materials are often investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport and light absorption/emission properties are crucial. The phenyl substituents can further influence the solid-state packing and morphological characteristics of these materials, which are key determinants of their performance.

Furthermore, the aldehyde functionality provides a handle for post-polymerization modification or for the synthesis of more complex monomers. For instance, condensation reactions with active methylene compounds could lead to the formation of new chromophores with tailored photophysical properties.

General Applications as a Building Block in Diversified Organic Synthesis

Beyond its potential in asymmetric synthesis and materials science, this compound serves as a versatile building block for the construction of a wide array of complex organic molecules. Its inherent reactivity allows it to participate in a variety of transformations, leading to diverse molecular architectures.

The conjugated diene system readily undergoes cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. This provides a powerful tool for the rapid construction of carbocyclic and heterocyclic frameworks that are common motifs in natural products and pharmaceuticals.

Moreover, the aldehyde group can be readily transformed into other functional groups. For example, it can be oxidized to a carboxylic acid or reduced to an alcohol. It also participates in classic carbonyl chemistry such as aldol (B89426) condensations, providing a means to extend the carbon skeleton. smolecule.com

The multistep synthesis of 5,5-diphenyl-4-penten-2-one from ethyl levulinate highlights the utility of related diphenyl-substituted structures in building molecular complexity. researchgate.net This synthesis involves the protection of a ketone, a Grignard reaction with phenylmagnesium bromide to introduce the diphenyl moiety, and subsequent deprotection and dehydration. researchgate.net A similar strategic application of this compound can be envisioned in the synthesis of complex targets, including natural products. nih.govnih.gov

Q & A

Q. What frameworks guide the design of hypothesis-driven studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.